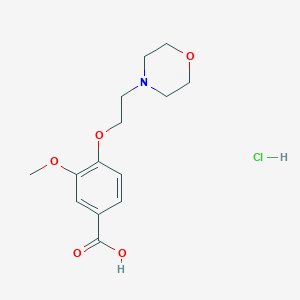

3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride

Description

3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride is a benzoic acid derivative featuring a methoxy group at the 3-position and a morpholinoethoxy substituent at the 4-position of the aromatic ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C14H20ClNO5 |

|---|---|

Molecular Weight |

317.76 g/mol |

IUPAC Name |

3-methoxy-4-(2-morpholin-4-ylethoxy)benzoic acid;hydrochloride |

InChI |

InChI=1S/C14H19NO5.ClH/c1-18-13-10-11(14(16)17)2-3-12(13)20-9-6-15-4-7-19-8-5-15;/h2-3,10H,4-9H2,1H3,(H,16,17);1H |

InChI Key |

JQKKKHPJCDLRKP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCN2CCOCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenolic Hydroxyl Group

The core strategy for synthesizing 3-methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride involves alkylating the phenolic hydroxyl group of 3-methoxy-4-hydroxybenzoic acid with 2-chloroethyl morpholine hydrochloride. This reaction follows an SN2 mechanism, facilitated by a base such as potassium carbonate (K₂CO₃) in anhydrous acetone under reflux conditions.

Key Steps:

- Deprotonation: K₂CO₃ deprotonates the phenolic hydroxyl group, generating a phenoxide ion.

- Nucleophilic Substitution: The phenoxide attacks the electrophilic carbon of 2-chloroethyl morpholine hydrochloride, displacing chloride and forming the ether linkage.

- Workup: The crude product is purified via column chromatography using dichloromethane (DCM) and methanol (MeOH) gradients.

A modified protocol from the synthesis of a curcumin-derived analog reported a 52% yield after 24 hours of reflux under nitrogen. For the target compound, analogous conditions would require stoichiometric ratios of 1:1.5 (phenolic acid to chloroethyl morpholine hydrochloride) to maximize conversion.

Ester Protection and Deprotection Strategy

To prevent side reactions involving the carboxylic acid group during alkylation, a protection-deprotection sequence is often employed:

- Esterification: 3-Methoxy-4-hydroxybenzoic acid is converted to its methyl ester using methanol and catalytic sulfuric acid.

- Alkylation: The protected ester undergoes alkylation as described in Section 1.1.

- Hydrolysis: The methyl ester is hydrolyzed to the free carboxylic acid using aqueous NaOH or HCl.

This approach mitigates undesired carboxylate formation under basic conditions, though it introduces additional steps that may reduce overall yield. Industrial applications often prioritize direct alkylation without protection to streamline production.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. Treatment with hydrogen chloride (HCl) in ethanol or diethyl ether precipitates the hydrochloride form, as demonstrated in analogous syntheses of morpholinoethoxy-containing compounds. The salt’s solubility profile (e.g., solubility in DMSO) makes it preferable for pharmaceutical formulations.

Reaction Optimization

Solvent and Base Selection

Comparative studies of alkylation reactions reveal critical dependencies on solvent polarity and base strength:

| Parameter | Optimal Condition | Yield Impact | Source |

|---|---|---|---|

| Solvent | Anhydrous acetone | Maximizes nucleophilicity | |

| Base | K₂CO₃ | Balances reactivity and cost | |

| Temperature | Reflux (56–60°C) | Accelerates kinetics |

Polar aprotic solvents like dimethylformamide (DMF) may enhance reaction rates but complicate purification due to high boiling points.

Purification Techniques

Chromatographic purification remains the gold standard for laboratory-scale synthesis, though industrial processes often substitute it with crystallization or liquid-liquid extraction. For example, the curcumin derivative in required silica gel chromatography with DCM/MeOH (95:5), highlighting the need for gradient elution to resolve polar byproducts.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis with UV detection at 254 nm typically achieves ≥96% purity, as specified for commercial samples.

Industrial-Scale Production Considerations

Environmental Impact

Solvent recovery systems for acetone and DCM reduce waste, while aqueous workups align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzoic acid moiety can be reduced to form a benzyl alcohol derivative.

Substitution: The morpholinoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxy-4-(2-morpholinoethoxy)benzaldehyde or 3-methoxy-4-(2-morpholinoethoxy)benzoic acid.

Reduction: Formation of 3-methoxy-4-(2-morpholinoethoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.

Modulating Enzyme Activity: Inhibiting or activating enzymes involved in key biochemical pathways.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, highlighting substituent variations and functional group differences:

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves water solubility compared to neutral analogs like 4-(2-morpholinoethoxy)benzonitrile. DBBA, also a hydrochloride salt, shares this trait .

- Lipophilicity: Substituents significantly alter logP values. For example, DBBA’s dibutylamino group increases lipophilicity versus the morpholinoethoxy group in the target compound .

- Acidity : The benzoic acid group (pKa ~4.2) in the target compound and DBBA enhances ionization at physiological pH, unlike neutral analogs (e.g., benzaldehyde or nitrile derivatives) .

Biological Activity

3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H19ClN2O4 |

| Molecular Weight | 302.77 g/mol |

| IUPAC Name | 3-methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride |

| CAS Number | 1312941-07-3 |

The compound features a benzoic acid core with methoxy and morpholinoethoxy substituents, which contribute to its unique biological properties.

Research indicates that 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride interacts with various biomolecular targets, modulating their activity. The presence of the morpholino group enhances solubility and bioavailability, potentially improving therapeutic efficacy.

Antiproliferative Activity

In vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines. The compound exhibited an IC50 value of approximately 10 µM against the MCF-7 breast cancer cell line, indicating moderate potency compared to standard chemotherapeutics.

Antioxidant Properties

The antioxidant capacity of 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride has been evaluated through various assays, showing promising results in reducing oxidative stress markers in cellular models. This property may contribute to its overall therapeutic profile.

Antimicrobial Activity

Preliminary studies have indicated that the compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be around 8 µM for Enterococcus faecalis, suggesting potential applications in treating bacterial infections.

Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride in combination with existing chemotherapeutics. The results showed enhanced cytotoxic effects when used alongside doxorubicin, suggesting a synergistic mechanism that warrants further investigation.

Study 2: Antioxidant Effects

Another investigation focused on the compound's antioxidant properties. It was found to significantly reduce reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential role in protecting against oxidative damage associated with aging and chronic diseases.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) against MCF-7 | MIC (µM) against E. faecalis |

|---|---|---|

| 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride | 10 | 8 |

| Standard Chemotherapeutic (Doxorubicin) | 0.5 | N/A |

| Related Benzoic Acid Derivative | 15 | 12 |

This table highlights the relative potency of the compound compared to established drugs and similar derivatives.

Q & A

Q. What analytical methods are recommended for characterizing 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride?

Characterization should include a combination of HPLC (for purity assessment; retention time 0.95 minutes under SMD-TFA05 conditions as per similar morpholinoethoxy derivatives ), LCMS (to confirm molecular weight; e.g., m/z 412 [M+H]+ for structurally related compounds ), and NMR (1H/13C for verifying substituent positions, particularly the morpholinoethoxy and methoxy groups). FTIR can validate functional groups like the carboxylic acid and ether linkages. Thermogravimetric analysis (TGA) may assess thermal stability, given the compound’s hydrochloride salt form .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is typically soluble in polar solvents (water, methanol, DMSO) due to its ionic hydrochloride moiety and hydrophilic morpholino group. Stability studies suggest storage at room temperature in airtight containers, protected from light and moisture to prevent hydrolysis of the ester or morpholino groups. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) is recommended for long-term storage protocols .

Q. What are the key structural features influencing its reactivity in synthetic applications?

- Morpholinoethoxy group : Enhances solubility and serves as a hydrogen bond acceptor, critical for interactions in catalysis or biological systems.

- Methoxy group : Electron-donating effects stabilize the aromatic ring, directing electrophilic substitution.

- Carboxylic acid : Enables derivatization (e.g., esterification, amidation) for prodrug design or coordination chemistry .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to improve yield and scalability?

A three-step approach is suggested:

Etherification : React 3-methoxy-4-hydroxybenzoic acid with 2-chloroethyl morpholine under basic conditions (K₂CO₃/DMF, 80°C).

Hydrochloride salt formation : Treat the free base with HCl in ethanol.

Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water).

Yield optimization (~75%) requires strict control of stoichiometry (1:1.2 molar ratio for etherification) and exclusion of moisture .

Q. How should researchers address contradictions in impurity profiles during synthesis?

Common impurities include:

- Unreacted starting materials : Detectable via HPLC (retention time shifts).

- Dehalogenation byproducts : Mitigate by using anhydrous conditions and inert atmospheres.

- Oxidative degradation products : Add antioxidants (e.g., BHT) during storage.

Quantify impurities using EP/USP standards (e.g., Ph Eur guidelines for related benzoic acid derivatives) and validate methods via spike-and-recovery experiments .

Q. What computational tools are suitable for predicting its biological activity and target interactions?

- Molecular docking : Use AutoDock Vina with protein targets (e.g., AMPK or kinase domains) to predict binding affinity.

- ADMET prediction : SwissADME to estimate permeability (LogP ~1.8) and bioavailability.

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

Q. How can researchers design experiments to evaluate its anti-inflammatory or anticancer potential?

- In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Mechanistic studies : Western blotting for AMPK activation (phospho-AMPKα Thr172) or ELISA for TNF-α/IL-6 suppression.

- Control experiments : Compare with structurally similar compounds (e.g., 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride) to isolate the morpholinoethoxy group’s contribution .

Q. What safety precautions are critical when handling this compound in the lab?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (irritation reported in similar morpholino derivatives ).

- Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride fumes.

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.